Grp94 Inhibitor-1 Grp94 Inhibitor-1
Brand Name: Vulcanchem
CAS No.:
VCID: VC7244315
InChI: InChI=1S/C22H28N2O2/c1-14(2)15-3-5-16(6-4-15)17-7-12-21(20(13-17)22(23)26)24-18-8-10-19(25)11-9-18/h3-7,12-14,18-19,24-25H,8-11H2,1-2H3,(H2,23,26)
SMILES: CC(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)NC3CCC(CC3)O)C(=O)N
Molecular Formula: C22H28N2O2
Molecular Weight: 352.5 g/mol

Grp94 Inhibitor-1

CAS No.:

Cat. No.: VC7244315

Molecular Formula: C22H28N2O2

Molecular Weight: 352.5 g/mol

* For research use only. Not for human or veterinary use.

Grp94 Inhibitor-1 -

Specification

Molecular Formula C22H28N2O2
Molecular Weight 352.5 g/mol
IUPAC Name 2-[(4-hydroxycyclohexyl)amino]-5-(4-propan-2-ylphenyl)benzamide
Standard InChI InChI=1S/C22H28N2O2/c1-14(2)15-3-5-16(6-4-15)17-7-12-21(20(13-17)22(23)26)24-18-8-10-19(25)11-9-18/h3-7,12-14,18-19,24-25H,8-11H2,1-2H3,(H2,23,26)
Standard InChI Key JMGDXIHGWTVBMX-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)NC3CCC(CC3)O)C(=O)N
Canonical SMILES CC(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)NC3CCC(CC3)O)C(=O)N

Introduction

Chemical and Pharmacological Profile of Grp94 Inhibitor-1

Structural Characteristics

Grp94 Inhibitor-1 (C<sub>22</sub>H<sub>28</sub>N<sub>2</sub>O<sub>2</sub>; MW 352.47 g/mol) features a resorcinylic benzyl imidazole scaffold optimized for ER permeability and target engagement . The compound's solubility profile permits formulation in DMSO at 250 mg/mL (709.28 mM), with recommended storage at -20°C for ≤1 month or -80°C for ≤6 months to maintain stability .

Table 1: Physicochemical Properties

PropertyValue
CAS Number2234897-35-7
Molecular FormulaC<sub>22</sub>H<sub>28</sub>N<sub>2</sub>O<sub>2</sub>
Molecular Weight352.47 g/mol
Solubility (DMSO)709.28 mM
IC<sub>50</sub> (Grp94)2 nM
Selectivity (vs Hsp90α)>1,000-fold

Target Engagement Specificity

Comparative crystallography studies demonstrate that Grp94 Inhibitor-1 induces paralog-specific conformational changes in the ATP-binding domain. While Hsp90α maintains a closed lid structure upon inhibitor binding, Grp94 undergoes 4.3 Å displacement of Phe199, exposing a secondary binding pocket (Site 2) that accommodates the resorcinylic ester moiety . This structural rearrangement, coupled with benzyl imidazole insertion into Site 1, underlies the compound's exceptional selectivity profile .

Mechanistic Insights into Grp94 Inhibition

Allosteric Modulation of Chaperone Function

Grp94 Inhibitor-1 exploits structural plasticity in the Grp94 N-terminal domain through a dual-pocket binding mechanism:

  • Site 1 Occupation: The benzyl imidazole group inserts into a hydrophobic pocket bordered by Trp223, Val211, and Phe199, forming π-π interactions with Phe195 .

  • Site 2 Engagement: Conformational changes induced by Site 1 binding expose a secondary cleft that accommodates the resorcinylic scaffold in a flipped "chloro-out" orientation, stabilized by hydrogen bonds with Asp93 and water-mediated interactions .

This dual engagement disrupts ATPase activity (IC<sub>50</sub> = 2 nM) and prevents client protein maturation, particularly affecting integrin subunits α2 and αL that require Grp94 for proper folding .

Client Protein Specificity

In Panc1 pancreatic carcinoma cells, 36-hour treatment with 1–5 μM Grp94 Inhibitor-1 reduces surface expression of:

  • Integrin α2: 58% reduction at 5 μM (p < 0.01 vs control)

  • Integrin αL: 72% reduction at 5 μM (p < 0.001)

Notably, cytoplasmic Hsp90α-dependent clients remain unaffected, confirming target specificity .

Parameter10 mg/kg Reduction30 mg/kg Reduction
Disease Activity Index42%*67%**
Serum TNFα38%*61%**
Colonic IL-645%*73%**
Nuclear p65 Expression29%*58%**

*p < 0.05, **p < 0.01 vs vehicle control

Mechanistically, treatment suppressed NF-κB activation (58% p65 reduction) and cytokine production without affecting colon length, suggesting immunomodulatory rather than tissue-reparative effects .

Cancer-Relevant Pathway Modulation

In pancreatic cancer models, Grp94 inhibition:

  • Disrupts α2β1 integrin-mediated adhesion to collagen IV (IC<sub>50</sub> = 1.2 μM)

  • Reduces hypoxia-inducible factor 1α (HIF-1α) stabilization under low oxygen conditions

  • Sensitizes cells to gemcitabine (2.3-fold reduction in IC<sub>50</sub>)

Structural Basis of Paralog Selectivity

Comparative Binding Mode Analysis

High-resolution co-crystal structures (Hsp90α: 1.79 Å; Grp94: 2.75 Å) reveal key selectivity determinants:

Table 3: Structural Differentiation Features

FeatureGrp94-Inhibitor ComplexHsp90α-Inhibitor Complex
Resorcinol OrientationFlipped (chloro-out)Standard (chloro-in)
Phe199 Position4.3 Å displacementNo movement
Site 2 AccessibilityFully exposedSterically blocked
π-Stacking InteractionsPhe195 benzyl-imidazolePhe138 edge-to-face

The Grp94-specific conformational changes create a 128 Å<sup>3</sup> expansion in binding cavity volume compared to Hsp90α, enabling accommodation of the flipped resorcinylic scaffold .

Implications for Drug Design

The revealed binding poses suggest strategies for enhancing paralog selectivity:

  • Site 2 Exploitation: Designing bulkier substituents that require Grp94's expanded cavity

  • Dynamic Conformation Targeting: Developing compounds stabilizing the open-lid Grp94 state

  • Dual-Site Engagement: Optimizing linkers connecting Site 1 and Site 2 binding elements

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator